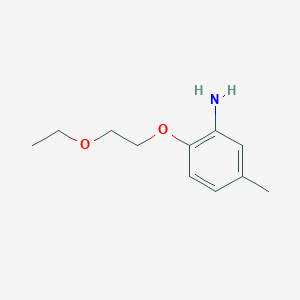

2-(2-Ethoxyethoxy)-5-methylaniline

Übersicht

Beschreibung

2-(2-Ethoxyethoxy)ethanol, also known under many trade names, is a solvent used widely in commercial and industrial applications . It is a clear, colorless, nearly odorless liquid that is miscible with water, ethanol, diethyl ether, acetone, and ethyl acetate .

Synthesis Analysis

2-Ethoxyethanol is manufactured by the reaction of ethylene oxide with ethanol . As with other glycol ethers, 2-ethoxyethanol has the useful property of being able to dissolve chemically diverse compounds .Molecular Structure Analysis

The molecular formula of 2-(2-Ethoxyethoxy)ethanol is C6H14O3 . It has an average mass of 134.174 Da and a Monoisotopic mass of 134.094299 Da .Chemical Reactions Analysis

As a solvent, 2-(2-Ethoxyethoxy)ethanol has the ability to dissolve oils, resins, grease, waxes, nitrocellulose, and lacquers . This makes it an ideal multi-purpose cleaner, and it is used in products such as varnish removers and degreasing solutions .Physical and Chemical Properties Analysis

2-(2-Ethoxyethoxy)ethanol is a clear liquid with a sweet, ether-like odor . It has a density of 0.930 g/cm^3, a melting point of -70 °C, and a boiling point of 135 °C . It is miscible with water and has a vapor pressure of 4 mmHg at 20°C .Wissenschaftliche Forschungsanwendungen

DNA Methyltransferase Inhibitors and Antitumor Effects

DNA methyltransferase inhibitors, which are analogs of nucleoside deoxycitidine, demonstrate the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in vitro and in vivo laboratory models. These compounds, including 5-azacytidine and 5-aza-2'-deoxycytidine, show promising antileukemic activity but limited activity in solid tumors. The clinical role of these agents likely requires combination therapy, emphasizing the need for comprehensive phase III studies (Goffin & Eisenhauer, 2002).

Sustainable Solvents for Natural Product Extraction

2-Methyloxolane (2-MeOx) is highlighted as a sustainable, bio-based solvent for extracting natural products and food ingredients, demonstrating environmental and economic viability as an alternative to conventional petroleum-based solvents. This review underscores the importance of replacing petroleum-based solvents with bio-based alternatives in modern plant-based chemistry (Rapinel et al., 2020).

Biomass Conversion to Valuable Chemicals

The conversion of plant biomass into 5-Hydroxymethylfurfural (HMF) and its derivatives, including furan derivatives for polymers, fuels, and various chemicals, represents a significant shift towards renewable feedstocks for the chemical industry. This review covers the synthesis of HMF from hexose carbohydrates and lignocellulose, highlighting its potential as an alternative source of hydrocarbons (Chernyshev et al., 2017).

Liquid Crystal Research

Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-ethoxyanilinebenzylidene-4′-yl)pentane, reveals the formation of a twist-bend nematic phase, contributing to the understanding of liquid crystal phases and the design of new liquid crystalline materials (Henderson & Imrie, 2011).

Antioxidant Activity Determination Methods

A review of analytical methods used in determining antioxidant activity explores various assays based on hydrogen atom transfer and electron transfer reactions. This comprehensive overview provides critical insights into the chemical principles of antioxidant capacity assays and their application in various fields, including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Wirkmechanismus

Target of Action

Similar compounds such as diethylene glycol diethyl ether have been shown to interact with targets like acetylcholinesterase and phosphoenolpyruvate-protein phosphotransferase . These targets play crucial roles in nerve signal transmission and energy metabolism, respectively.

Mode of Action

It’s suggested that similar compounds might cause changes in the activity of their targets, leading to alterations in biochemical processes . For instance, inhibition of Acetylcholinesterase can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, affecting nerve signal transmission .

Biochemical Pathways

Based on its potential targets, it could influence pathways related to nerve signal transmission and energy metabolism .

Pharmacokinetics

Similar compounds like diethylene glycol monoethyl ether are known to be readily absorbed through the skin and gastrointestinal tract and metabolized to form 2-(2-ethoxyethoxy)acetic acid, which is eliminated with the urine . These properties can impact the bioavailability of the compound.

Result of Action

Based on its potential targets, it could influence nerve signal transmission and energy metabolism, potentially leading to changes at the cellular level .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially affect its action .

Safety and Hazards

Zukünftige Richtungen

The impact of solvent losses and emissions has become a major focus of green chemistry, giving rise to the idea of the ‘green’ solvent . This concept has generated a substantial chemical literature and has led to the development of so-called neoteric solvents . The search for less-impacting solvents is inefficient if carried out without due regard, even at the research stage, to the particular circumstances under which solvents are to be used on the industrial scale .

Eigenschaften

IUPAC Name |

2-(2-ethoxyethoxy)-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-13-6-7-14-11-5-4-9(2)8-10(11)12/h4-5,8H,3,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVYLJWUZKEVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

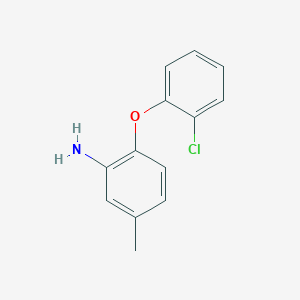

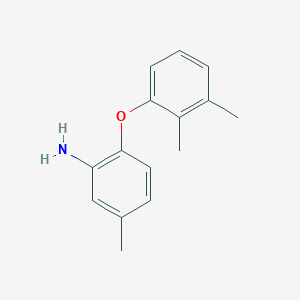

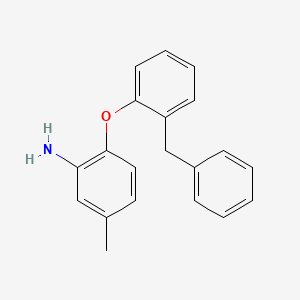

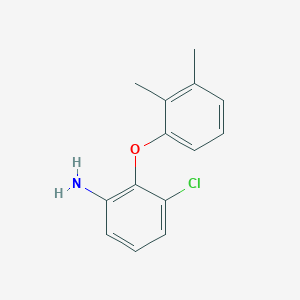

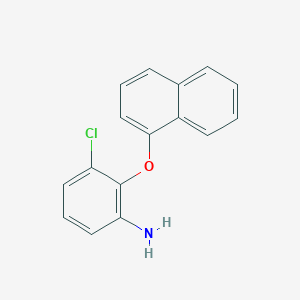

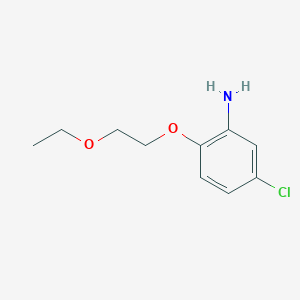

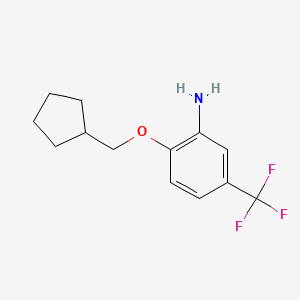

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3173062.png)

![2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B3173066.png)

![2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3173134.png)

![N-[2-(2-Amino-4-methylphenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3173148.png)